molecular formula C18H18OS2 B11450425 (2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one

(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one

Cat. No.: B11450425
M. Wt: 314.5 g/mol
InChI Key: CTZDSUQWKVOBMC-WFYKWJGLSA-N
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Description

(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one is an organic compound characterized by its unique structure, which includes two thiophene rings attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one typically involves the condensation of 3-methylthiophene-2-carbaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester of acetoacetic acid, used as a chemical intermediate.

    Disilanes: Organosilicon compounds with Si-Si bonds, used in optoelectronic materials.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with tricyclic fused ring systems, used in supramolecular chemistry.

Uniqueness

(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one is unique due to its combination of thiophene rings and a cyclohexanone core, which imparts distinct electronic and structural properties. This makes it a valuable compound for various applications in materials science and organic electronics.

Properties

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(3-methylthiophen-2-yl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C18H18OS2/c1-12-6-8-20-16(12)10-14-4-3-5-15(18(14)19)11-17-13(2)7-9-21-17/h6-11H,3-5H2,1-2H3/b14-10+,15-11+

InChI Key

CTZDSUQWKVOBMC-WFYKWJGLSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)/C(=C/C3=C(C=CS3)C)/CCC2

Canonical SMILES

CC1=C(SC=C1)C=C2CCCC(=CC3=C(C=CS3)C)C2=O

Origin of Product

United States

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